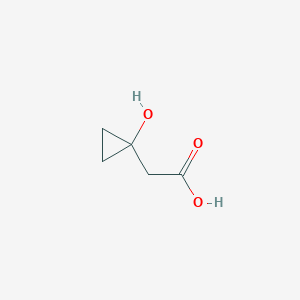

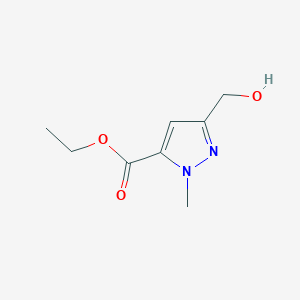

![molecular formula C19H17N5O2 B2673657 N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-56-6](/img/structure/B2673657.png)

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been synthesized via a Dimroth rearrangement . It was designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Synthesis Analysis

The compound was synthesized via a Dimroth rearrangement . The synthesis process involved refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .Molecular Structure Analysis

The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .Chemical Reactions Analysis

The compound shows interesting selectivity towards CLK1 and DYRK1A kinases . The reaction is extremely sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.28 . It is a powder at room temperature . The InChI code of the compound is 1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3, (H,14,15,16) .Aplicaciones Científicas De Investigación

1. Gold(I) Complexes with Heteroaryl Phosphine Ligands

- Gold(I) complexes ligated by phosphines with N-heterocycles in the periphery have been prepared, which includes compounds related to N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These complexes form hydrogen bonds leading to dimeric structures, suggesting potential applications in the field of molecular chemistry and material science (Sarcher et al., 2014).

2. Synthesis and Biological Activities of Pyrazole Derivatives

- Research has focused on synthesizing and characterizing pyrazole derivatives, including those structurally similar to this compound. These compounds have shown promise in anticancer, antifungal, and antibacterial activities, indicating their potential in medicinal chemistry (Titi et al., 2020).

3. Anti-Mycobacterial Activity

- Pyrazolo[1,5-a]pyrimidines, similar in structure to the compound , have been reported as potent inhibitors of mycobacterial ATP synthase, with potential applications in the treatment of Mycobacterium tuberculosis. These compounds exhibit good in vitro growth inhibition and stability, making them candidates for antimicrobial research (Sutherland et al., 2022).

4. Synthesis and Structure–Activity Relationships

- The synthesis and study of structure-activity relationships for compounds similar to this compound have yielded insights into their anti-mycobacterial and antimicrobial properties. Such studies are crucial for developing new therapeutics (Bondavalli et al., 1992).

5. Inhibitors of CLK1 and DYRK1A Kinases

- The compound has been identified as a new inhibitor of CLK1 and DYRK1A kinases. Its complete crystal structure was established, which could aid in understanding its biological mechanism of action (Guillon et al., 2013).

6. Pyrazolo[3,4-d]pyrimidine Analogues of 1-Methylisoguanosine

- Analogues of this compound have shown A1 adenosine receptor affinity, indicating potential applications in neurology and pharmacology (Harden et al., 1991).

7. Insecticidal and Antibacterial Potential

- Derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their insecticidal and antibacterial potential, suggesting their use in agriculture and antimicrobial applications (Deohate & Palaspagar, 2020).

8. Anticancer and Anti-5-Lipoxygenase Agents

- Novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown significant anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer research and inflammation treatment (Rahmouni et al., 2016).

9. Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

- Research on 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant antitumor activity, specifically against human breast adenocarcinoma cells (Abdellatif et al., 2014).

10. Molecular Structure and IR Frequencies

- Studies on the molecular structure and infrared frequencies of related compounds provide insights into their chemical properties, relevant in the field of molecular spectroscopy (Shukla et al., 2015).

Mecanismo De Acción

Direcciones Futuras

The compound shows potential for therapeutic interest, especially in the treatment of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . Future research could focus on exploring its potential therapeutic uses and improving its selectivity towards CLK1 and DYRK1A kinases . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPSNQWRKXCHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

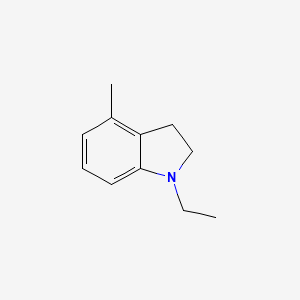

![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

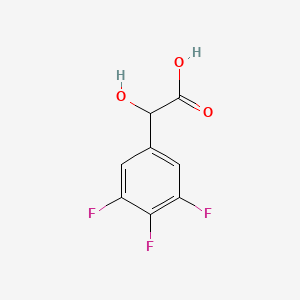

![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)

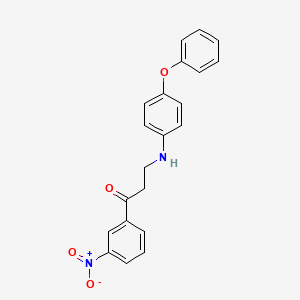

![[4-(Benzyloxy)-2-nitrophenyl]acetic acid](/img/structure/B2673594.png)

![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)